Bivalirudin Trifluoacetate
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Overview
Description
Bivalirudin is a synthetic peptide consisting of 20 amino acids. It is a direct thrombin inhibitor used primarily in medical settings to prevent blood clot formation. Bivalirudin is particularly useful in patients undergoing percutaneous coronary intervention and those with heparin-induced thrombocytopenia .
Preparation Methods
Bivalirudin is synthesized using solid-phase peptide synthesis. The process involves coupling Fmoc-protected amino acids to a resin, followed by acidolysis to obtain crude bivalirudin. The crude product is then purified to achieve high purity . Industrial production methods also follow similar synthetic routes, ensuring the product meets stringent purity standards .
Chemical Reactions Analysis
Bivalirudin undergoes various chemical reactions, primarily involving its peptide bonds. Common reactions include:
Hydrolysis: Bivalirudin can be hydrolyzed under acidic or basic conditions, breaking down into smaller peptide fragments.
Oxidation: The compound can undergo oxidation, particularly at the methionine residues, leading to sulfoxide formation.
Reduction: Reduction reactions can reverse oxidation, restoring the original peptide structure.
Substitution: Amino acid residues in bivalirudin can be substituted with other amino acids to create analogs with different properties
Scientific Research Applications
Bivalirudin has a wide range of scientific research applications:
Medicine: It is extensively used as an anticoagulant in patients undergoing cardiovascular procedures.
Biology: Bivalirudin is used in studies involving blood coagulation and platelet aggregation.
Chemistry: The compound serves as a model peptide in studies of peptide synthesis and modification.
Industry: Bivalirudin is used in the pharmaceutical industry for the development of anticoagulant therapies.
Mechanism of Action
Bivalirudin exerts its effects by directly binding to thrombin, a key enzyme in the blood coagulation process. It binds to both the catalytic site and the anion-binding exosite of thrombin, preventing the conversion of fibrinogen to fibrin, which is essential for clot formation. This binding is reversible, allowing thrombin to slowly regain its activity .
Comparison with Similar Compounds
Bivalirudin is often compared with other anticoagulants such as heparin and hirudin:
Heparin: Unlike heparin, which requires antithrombin III to exert its effects, bivalirudin directly inhibits thrombin. .
Hirudin: Bivalirudin is a synthetic analog of hirudin, a naturally occurring thrombin inhibitor found in leech saliva.
Similar compounds include:
- Argatroban
- Dabigatran
- Lepirudin
These compounds also act as direct thrombin inhibitors but differ in their pharmacokinetics and clinical applications .
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[1-(2-amino-3-phenylpropanoyl)pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C98H138N24O33/c1-5-52(4)82(96(153)122-39-15-23-70(122)92(149)114-60(30-34-79(134)135)85(142)111-59(29-33-78(132)133)86(143)116-64(43-55-24-26-56(123)27-25-55)89(146)118-67(97(154)155)40-51(2)3)119-87(144)61(31-35-80(136)137)112-84(141)58(28-32-77(130)131)113-88(145)63(42-54-18-10-7-11-19-54)117-90(147)66(45-81(138)139)110-76(129)50-107-83(140)65(44-71(100)124)109-75(128)49-106-73(126)47-104-72(125)46-105-74(127)48-108-91(148)68-21-13-38-121(68)95(152)62(20-12-36-103-98(101)102)115-93(150)69-22-14-37-120(69)94(151)57(99)41-53-16-8-6-9-17-53/h6-11,16-19,24-27,51-52,57-70,82,123H,5,12-15,20-23,28-50,99H2,1-4H3,(H2,100,124)(H,104,125)(H,105,127)(H,106,126)(H,107,140)(H,108,148)(H,109,128)(H,110,129)(H,111,142)(H,112,141)(H,113,145)(H,114,149)(H,115,150)(H,116,143)(H,117,147)(H,118,146)(H,119,144)(H,130,131)(H,132,133)(H,134,135)(H,136,137)(H,138,139)(H,154,155)(H4,101,102,103) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRCOABEOLEUMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C98H138N24O33 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2180.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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